molecular formula C21H15N3O5 B1460670 5-Hydroxydeferasirox CAS No. 524746-12-1

5-Hydroxydeferasirox

Cat. No.: B1460670
CAS No.: 524746-12-1
M. Wt: 389.4 g/mol
InChI Key: OBWFHDNXHWBASZ-UHFFFAOYSA-N
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Description

5-Hydroxydeferasirox is a chemical compound that has been gaining considerable attention from researchers due to its potential applications in various fields of research and industry. It is related to Deferasirox, an iron chelator used to treat chronic iron overload caused by blood transfusions .


Molecular Structure Analysis

The molecular formula of this compound is C21H15N3O5 . It has a molecular weight of 389.4 g/mol.

Scientific Research Applications

Epigenetic Modification Analysis

5-Hydroxymethylcytosine (5-hmC), an epigenetic modification, is significant in gene expression regulation and neurodegenerative disorders. A study by Song et al. (2011) developed a method for genome-wide distribution analysis of 5-hmC. This method facilitates understanding of 5-hmC's distribution in human cell lines and its link to gene expression and specific diseases.

DNA Modification and Sequencing

The synthesis of 5'-amino-2',5'-dideoxy analogs, including 5-Hydroxydeferasirox, from nucleosides, as described by Wolfe et al. (2002), enhances biological and genomic applications. This synthesis is pivotal in DNA sequencing and other genomic applications.

Biosensing Techniques

An electrochemical biosensor for detecting 5-hmC based on glycosylation and enzymatic signal amplification was presented by Zhou et al. (2015). This biosensor offers high sensitivity and selectivity in detecting 5-hmC levels, crucial for understanding epigenetic modifications in DNA.

Chemoenzymatic Methodology

Nifker et al. (2015) developed a one-pot chemoenzymatic methodology for analyzing 5-hmC in genomic DNA (Nifker et al., 2015). This cost-effective method aids in understanding the role of 5-hmC in gene regulation and tumorigenesis.

Understanding DNA Lesions and Repair Mechanisms

Kropachev et al. (2014) investigated the recognition of diastereomeric 5′,8-cyclo-2′-deoxypurine lesions by the human nucleotide excision repair system (Kropachev et al., 2014). This research helps in understanding DNA damage and repair mechanisms, essential for cancer biology studies.

Enhancing DNA Demethylation

Yin et al. (2013) demonstrated that ascorbic acid enhances Tet-mediated 5-methylcytosine oxidation, promoting DNA demethylation in mammals (Yin et al., 2013). This discovery is significant in cellular processes like nuclear reprogramming and embryonic development.

Development of Antidepressants

The development of fluoxetine hydrochloride (Prozac), which involves the modulation of serotonin (5-hydroxytryptamine or 5-HT), provides insights into the treatment of depression and anxiety-related traits (Wong et al., 2005).

Multiplexing Electrochemical Biosensing

Chen et al. (2016) developed a multiplexing electrochemical biosensor for sensitive and selective detection of 5-hmC (Chen et al., 2016). This biosensor's high efficiency and sensitivity are crucial for genomic research and cancer studies.

Epigenetic Markers in Cancer

Larson et al. (2013) observed the loss of 5-hydroxymethylcytosine in melanocytic tumors, correlating it with tumor progression (Larson et al., 2013). This study highlights the importance of epigenetic markers in understanding cancer biology.

Synthesis of 5-Hydroxymethylcytosine for DNA Studies

The synthesis of 5-hydroxymethylcytosine phosphoramidites and their incorporation into DNA, as described by Dai et al. (2011), enables the study of this epigenetic mark in mammalian DNA (Dai et al., 2011).

Biochemical Analysis

Biochemical Properties

5-Hydroxydeferasirox plays a crucial role in biochemical reactions by binding to iron ions, thereby preventing iron-mediated oxidative damage. It interacts with various enzymes and proteins, including cytochrome P450 enzymes such as CYP1A and CYP2D6, which are involved in its metabolism . The compound forms stable complexes with iron, facilitating its excretion and reducing iron toxicity .

Cellular Effects

This compound influences cellular processes by chelating excess iron, which is essential for various cellular functions. It affects cell signaling pathways, gene expression, and cellular metabolism by reducing iron-induced oxidative stress . In pancreatic cancer cells, this compound has shown antiproliferative effects by inhibiting cell proliferation and inducing apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to iron ions with high affinity, forming a stable complex that is eliminated via the kidneys . This binding interaction inhibits iron-dependent enzymes and reduces oxidative stress. Additionally, this compound modulates gene expression by affecting iron-responsive elements in mRNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under physiological conditions and undergoes slow degradation . Long-term studies have shown that it maintains its iron-chelating properties and continues to reduce cellular iron levels, thereby preventing iron-mediated damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively reduces iron levels without causing significant toxicity . At higher doses, it may induce adverse effects such as gastrointestinal disturbances and renal toxicity . Threshold effects have been observed, indicating that optimal dosing is crucial for therapeutic efficacy .

Metabolic Pathways

This compound is involved in metabolic pathways that include glucuronidation and oxidative metabolism . It interacts with enzymes such as UDP-glucuronosyltransferases and cytochrome P450 enzymes, which facilitate its biotransformation and excretion . These metabolic pathways help in maintaining iron homeostasis and preventing iron overload .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It binds to plasma proteins and is transported to target tissues where it exerts its iron-chelating effects . The compound is primarily excreted via the feces, with minimal renal excretion .

Subcellular Localization

This compound localizes to specific subcellular compartments, including the cytoplasm and mitochondria . Its activity is influenced by its localization, as it targets iron-rich organelles to prevent oxidative damage. Post-translational modifications and targeting signals direct this compound to these compartments, enhancing its therapeutic efficacy .

Properties

IUPAC Name

4-[3-(2,5-dihydroxyphenyl)-5-(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O5/c25-14-9-10-18(27)16(11-14)19-22-20(15-3-1-2-4-17(15)26)24(23-19)13-7-5-12(6-8-13)21(28)29/h1-11,25-27H,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWFHDNXHWBASZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NN2C3=CC=C(C=C3)C(=O)O)C4=C(C=CC(=C4)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524746-12-1
Record name 5-Hydroxydeferasirox
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0524746121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-HYDROXYDEFERASIROX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ELW3P96H5O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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